molecular formula C14H17NO5 B6632161 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid

2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid

Cat. No. B6632161
M. Wt: 279.29 g/mol
InChI Key: IRRBULXYHSNNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid, also known as CMAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMAA is a derivative of coumarin, a natural compound found in many plants, and has been shown to have various biological activities, including antioxidant, anti-inflammatory, and antitumor effects.

Mechanism of Action

The mechanism of action of 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid is not fully understood, but it is thought to involve multiple pathways. 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has been shown to modulate the expression of various genes and proteins involved in apoptosis, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has antioxidant and anti-inflammatory effects by reducing the levels of reactive oxygen species and pro-inflammatory cytokines. In vivo studies have shown that 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has antitumor effects by inhibiting the growth and metastasis of cancer cells, as well as protective effects against oxidative stress and inflammation in cardiovascular and neurological diseases.

Advantages and Limitations for Lab Experiments

2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, there are also limitations to 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid research, including the lack of clinical data and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid research, including the development of novel 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid derivatives with improved pharmacological properties, the investigation of its potential synergistic effects with other drugs, and the evaluation of its clinical efficacy and safety in human trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid and its potential applications in other diseases.

Synthesis Methods

2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid can be synthesized by the reaction of 3,4-dihydro-2H-chromen-4-ylmethylamine with chloroacetic acid in the presence of a base, followed by the hydrolysis of the resulting intermediate. The purity and yield of 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid can be improved by recrystallization.

Scientific Research Applications

2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular research, 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has been shown to have protective effects against oxidative stress and inflammation, which are major contributors to the development of cardiovascular diseases. In neurological research, 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-13(17)8-15(9-14(18)19)7-10-5-6-20-12-4-2-1-3-11(10)12/h1-4,10H,5-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRBULXYHSNNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CN(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid

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